molecular formula C6H6Br2ClN B1446878 4-(Bromomethyl)-2-chloropyridine hydrobromide CAS No. 32938-48-0

4-(Bromomethyl)-2-chloropyridine hydrobromide

Cat. No.: B1446878
CAS No.: 32938-48-0
M. Wt: 287.38 g/mol
InChI Key: KNSPYHSMERJTMS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloropyridine hydrobromide is a chemical compound with the molecular formula C6H5Br2ClN. It is a substituted pyridine derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromomethyl and chloropyridine groups, making it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction proceeds through a radical mechanism, leading to the formation of the bromomethyl group at the 4-position of the pyridine ring .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. For example, the bromination can be carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(Bromomethyl)-2-chloropyridine hydrobromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloropyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile building block .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-(Chloromethyl)pyridine hydrochloride

Uniqueness

4-(Bromomethyl)-2-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chloropyridine groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that possess only one reactive group .

Properties

IUPAC Name

4-(bromomethyl)-2-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPYHSMERJTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32938-48-0
Record name Pyridine, 4-(bromomethyl)-2-chloro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32938-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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